molecular formula C22H32N2O2 B2938503 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one CAS No. 2034251-34-6

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2938503
CAS No.: 2034251-34-6
M. Wt: 356.51
InChI Key: KWEYIWQCPCRUCG-UHFFFAOYSA-N
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Description

This compound features a pent-4-en-1-one backbone substituted with a piperidine ring at position 1. The piperidine is further modified at position 4 with a pyrrolidine ring bearing a benzyloxymethyl group. The benzyloxymethyl substituent introduces lipophilicity, while the pentenone moiety provides a reactive α,β-unsaturated ketone system.

Properties

IUPAC Name

1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c1-2-3-11-22(25)23-15-12-20(13-16-23)24-14-7-10-21(24)18-26-17-19-8-5-4-6-9-19/h2,4-6,8-9,20-21H,1,3,7,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEYIWQCPCRUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)N2CCCC2COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and piperidine intermediates, followed by their coupling with a benzyloxy group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as sodium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one is not well-characterized. it is likely to interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The specific pathways involved would depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound A : 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone (CAS 2034469-28-6)
  • Molecular Formula : C25H31ClN2O2
  • Key Features: Replaces the pentenone backbone with a 2-(2-chlorophenyl)ethanone group. Retains the benzyloxymethyl-pyrrolidine-piperidine substituent. Chlorophenyl group enhances electron-withdrawing effects and lipophilicity compared to the target compound’s aliphatic pentenone chain .
Compound B : 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
  • Molecular Formula: C13H19NO2
  • Key Features :
    • Hydroxymethyl and benzyl groups replace the benzyloxymethyl-pyrrolidine system.
    • Higher polarity due to hydroxyl groups, likely improving aqueous solubility compared to the target compound’s ether-linked benzyloxymethyl group .
Compound C : (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone
  • Molecular Formula : C10H10ClN2O
  • Key Features: Pyrrolidin-1-yl methanone core with a chloropyridine substituent. Smaller molecular size and aromatic chloropyridine group may enhance binding affinity in pharmacological contexts compared to the target’s bulkier structure .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~397.5* 427.0 221.3 212.66
Key Substituents Pentenone, benzyloxymethyl Chlorophenyl, ethanone Hydroxymethyl, benzyl Chloropyridine
Polarity Moderate (enone + ether) High (chlorophenyl) High (hydroxyl) Moderate (chloropyridine)
Likely Solubility Low (lipophilic groups) Very low (chlorophenyl) Moderate (hydroxyl) Low

*Estimated based on structural similarity.

Reactivity and Stability

  • Target Compound : The α,β-unsaturated ketone is prone to nucleophilic attack (e.g., Michael additions), while the benzyloxymethyl ether may undergo hydrolysis under acidic conditions.

Biological Activity

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure includes a benzyloxy group, a pyrrolidine ring, and a piperidine moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula of this compound is C24H34N2O2C_{24}H_{34}N_{2}O_{2}, with a molecular weight of approximately 398.54 g/mol. Its structure suggests potential interactions within biological systems, making it a subject of interest for further pharmacological studies .

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, including:

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Potential mechanisms include:

  • Receptor Interactions : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, contributing to its neuroactive properties.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, similar to other piperidine derivatives that have shown enzyme inhibition capabilities .

Relevant Case Studies

While specific case studies on this compound are scarce, research on structurally similar compounds provides insights into its potential applications:

Compound NameStructure FeaturesBiological Activity
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazinePiperidine-based structure with pyrazinePotential muscarinic receptor antagonist
BenzoylpiperazineContains benzoyl group attached to piperazineGlyT1 inhibitor with antidepressant properties
4-Fluorophenyl-pyrrolidineFluorinated phenyl group attached to pyrrolidineNeuroactive properties, potential antidepressant

These compounds share structural similarities with this compound and exhibit noteworthy biological activities that warrant further investigation into the target compound's pharmacological profile .

Q & A

Q. What are the recommended synthetic routes for 1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)pent-4-en-1-one, and how can reaction yields be optimized?

Methodological Answer: A plausible synthesis involves coupling a piperidine-pyrrolidine intermediate with a pentenone moiety. For example, evidence from similar compounds (e.g., dual orexin receptor antagonists) suggests using carbodiimide-mediated amide coupling or Mitsunobu reactions to link heterocyclic fragments . To optimize yields:

  • Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to minimize side reactions .
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials .
  • Monitor reaction progress using LC-MS (e.g., tR = 0.91 min for similar compounds) to identify optimal quenching points .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Purity: Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Evidence from benzyl-piperidine derivatives indicates ≥95% purity is achievable with rigorous washing (e.g., NaHCO3 for acidic impurities) .
  • Structural Confirmation: Employ <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions (e.g., benzyloxy methyl protons at δ ~4.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]<sup>+</sup> calculated within 1 ppm error) .

Q. What safety precautions are critical during handling and storage?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid ignition sources due to potential flammability of pentenone groups .
  • Storage: Store at –20°C under nitrogen to prevent oxidation of the pent-4-en-1-one moiety. Ensure containers are tightly sealed to avoid moisture absorption, which could hydrolyze the benzyl ether .

Advanced Research Questions

Q. How can the compound’s stability under physiological conditions be assessed for in vitro assays?

Methodological Answer:

  • Simulated Physiological Media: Incubate the compound in PBS (pH 7.4) or human plasma at 37°C. Sample at intervals (0, 6, 24 h) and quantify degradation via LC-MS. For example, ester-containing analogs show half-lives <6 h in plasma, necessitating prodrug strategies .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Piperidine derivatives often degrade above 200°C, but substituents like benzyloxy groups may lower stability .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Engagement Assays: Use radioligand displacement (e.g., [<sup>3</sup>H]-labeled competitors) to assess binding affinity to receptors (e.g., orexin receptors for pyrrolidine-piperidine scaffolds) .
  • Pathway Analysis: Apply phosphoproteomics or RNA-seq on treated cell lines to identify downstream signaling changes. For example, dual orexin antagonists modulate cAMP/PKA pathways, detectable via ELISA .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace benzyloxy with cyclopropylmethoxy) and test activity. Evidence from piperidine-based SAR studies shows that bulky groups at the pyrrolidine N-atom enhance receptor selectivity .
  • Computational Modeling: Dock analogs into homology models of target receptors (e.g., using AutoDock Vina). Prioritize derivatives with improved binding energies (ΔG < –9 kcal/mol) for synthesis .

Q. What experimental designs are suitable for resolving contradictory data in receptor binding vs. functional assays?

Methodological Answer:

  • Orthogonal Assays: Compare radioligand binding (e.g., Ki values) with functional readouts (e.g., calcium flux assays). Discrepancies may indicate allosteric modulation or off-target effects.
  • Negative Controls: Include known antagonists/inactive analogs to validate assay specificity. For example, in orexin receptor studies, SB-674042 serves as a negative control for nonspecific signals .

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